Bienvenue dans la boutique en ligne BenchChem!

DARS Protein, Human (His)Aspartate--tRNA ligase, cytoplasmic; AspRS; DARS1; PIG40

Sphingolipid Metabolism Glucosylceramide Synthase Enzyme Inhibition

4-fluoro-N-[(2R,3S)-3-hydroxy-1-oxo-1-(tridecylamino)butan-2-yl]-1H-indole-2-carboxamide (also known as IG4, CAS 2132345-12-9) is a synthetic analog of ceramide, a central sphingolipid metabolite involved in cell signaling, apoptosis, and membrane biology. It is characterized as a bioactive ceramide and has been identified as a potent inhibitor of ceramide glucosyltransferase (GCS) with an IC50 of 3 nM in a cellular assay.

Molecular Formula C26H40FN3O3
Molecular Weight 461.6 g/mol
Cat. No. B15549295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDARS Protein, Human (His)Aspartate--tRNA ligase, cytoplasmic; AspRS; DARS1; PIG40
Molecular FormulaC26H40FN3O3
Molecular Weight461.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H40FN3O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-28-26(33)24(19(2)31)30-25(32)23-18-20-21(27)15-14-16-22(20)29-23/h14-16,18-19,24,29,31H,3-13,17H2,1-2H3,(H,28,33)(H,30,32)/t19-,24+/m0/s1
InChIKeyCQFMAVANBXIUEM-YADARESESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement of 4-fluoro-N-[(2R,3S)-3-hydroxy-1-oxo-1-(tridecylamino)butan-2-yl]-1H-indole-2-carboxamide for Ceramide and Sphingolipid Research


4-fluoro-N-[(2R,3S)-3-hydroxy-1-oxo-1-(tridecylamino)butan-2-yl]-1H-indole-2-carboxamide (also known as IG4, CAS 2132345-12-9) is a synthetic analog of ceramide, a central sphingolipid metabolite involved in cell signaling, apoptosis, and membrane biology. It is characterized as a bioactive ceramide and has been identified as a potent inhibitor of ceramide glucosyltransferase (GCS) with an IC50 of 3 nM in a cellular assay [1]. The compound is also recognized for its role in modulating Fas receptor function to sensitize colon carcinoma cells to FasL-induced apoptosis [2]. It is primarily utilized in advanced research settings focused on sphingolipid metabolism, cancer immunotherapy, and membrane biophysics.

Why Generic Ceramide Analogs Cannot Substitute for 4-fluoro-N-[(2R,3S)-3-hydroxy-1-oxo-1-(tridecylamino)butan-2-yl]-1H-indole-2-carboxamide in Targeted Research


Generic ceramide analogs or other sphingolipid derivatives cannot be simply interchanged with 4-fluoro-N-[(2R,3S)-3-hydroxy-1-oxo-1-(tridecylamino)butan-2-yl]-1H-indole-2-carboxamide due to its unique structural modifications and consequent functional specificity. While many ceramide analogs exist, this specific compound contains a 4-fluoroindole-2-carboxamide moiety, a feature that is distinct from natural ceramides or other synthetic variants like short-chain C2- or C4-ceramides. This structural uniqueness confers a specific bioactivity profile, including potent inhibition of ceramide glucosyltransferase (GCS) [1] and a demonstrated capacity to enhance FasL-induced apoptosis in a specific cellular context [2]. Substituting this compound with a different ceramide analog would likely result in a loss of these defined biochemical and cellular effects, jeopardizing experimental reproducibility and scientific validity in studies where GCS inhibition or Fas-mediated sensitization is the primary endpoint.

Quantitative Evidence Guide for the Selection of 4-fluoro-N-[(2R,3S)-3-hydroxy-1-oxo-1-(tridecylamino)butan-2-yl]-1H-indole-2-carboxamide Over Analogs


Potent Inhibition of Ceramide Glucosyltransferase (GCS) in a Cellular Context

4-fluoro-N-[(2R,3S)-3-hydroxy-1-oxo-1-(tridecylamino)butan-2-yl]-1H-indole-2-carboxamide is a potent inhibitor of human ceramide glucosyltransferase (GCS) in a cellular context. While direct head-to-head comparison data against other GCS inhibitors like miglustat or eliglustat is not available in the provided sources, its reported IC50 value establishes it as a high-potency tool compound for this target [1]. In contrast, the commercially available GCS inhibitor miglustat (N-butyldeoxynojirimycin) has been reported with an IC50 of approximately 50 µM in a comparable cellular assay for GM1 synthesis reduction [2], suggesting a significantly higher potency for this compound.

Sphingolipid Metabolism Glucosylceramide Synthase Enzyme Inhibition

Moderate Inhibition of Cytochrome P450 3A4 (CYP3A4)

This compound exhibits a defined inhibitory profile against the major drug-metabolizing enzyme CYP3A4. The observed IC50 of 760 nM provides a quantitative measure of its potential for drug-drug interactions [1]. This is a critical differentiator when compared to other potent GCS inhibitors like eliglustat, which is a known strong CYP2D6 and moderate CYP3A4 inhibitor with clinically relevant drug-drug interaction warnings [2]. The relatively weak CYP3A4 inhibition of this compound suggests it may be a more suitable tool for in vitro studies where co-administration with other CYP3A4 substrates is required, or as a starting point for chemical optimization aimed at minimizing off-target metabolic interactions.

Drug Metabolism Cytochrome P450 ADME

Enhancement of FasL-Induced Apoptosis in Colon Carcinoma Cells

This ceramide analog demonstrates a specific and quantifiable functional effect in a cellular model of immune evasion. Treatment with a sublethal dose of this compound significantly increased FasL-induced apoptosis in human colon carcinoma cells [1]. This activity is a key differentiator from natural ceramide or other analogs that may not exhibit the same capacity to modulate Fas signaling. While the publication does not provide a direct EC50 value, the data clearly show a functional sensitization to FasL-mediated cell death, a phenomenon not universally observed across all ceramide analogs tested in the same study [1].

Cancer Immunotherapy Apoptosis Fas Receptor

Optimal Research and Industrial Applications for 4-fluoro-N-[(2R,3S)-3-hydroxy-1-oxo-1-(tridecylamino)butan-2-yl]-1H-indole-2-carboxamide


Investigating Glucosylceramide Synthase (GCS) Function in Sphingolipid Metabolism

This compound is ideally suited as a high-potency chemical probe for studying the role of ceramide glucosyltransferase (GCS) in cellular models. Its nanomolar IC50 (3 nM) against GCS in A549 cells [1] allows for precise, dose-dependent inhibition of glucosylceramide synthesis. This enables researchers to dissect the downstream effects on glycosphingolipid biosynthesis, membrane microdomain (raft) formation, and related signaling pathways with greater specificity than less potent inhibitors like miglustat, which require high micromolar concentrations that may introduce off-target effects.

Modulating Fas-Mediated Apoptosis for Cancer Immunotherapy Research

This compound serves as a specialized tool for investigating the sensitization of cancer cells to immune-mediated killing. Its demonstrated ability to enhance FasL-induced apoptosis in colon carcinoma cells [2] makes it valuable for ex vivo studies exploring the modulation of the Fas/FasL death receptor pathway. Researchers can use it to potentiate the cytotoxic effects of tumor-specific T lymphocytes (CTLs) or FasL agonists in tumor cell cultures, providing a model for adjuvant cancer immunotherapy strategies.

Profiling Drug Metabolism and CYP450 Interaction Studies

The characterized inhibition profile of this compound against CYP3A4 (IC50 = 760 nM) [3] positions it as a useful compound in drug metabolism studies. Unlike more potent clinical GCS inhibitors with complex and strong CYP interactions, this compound's moderate inhibition allows researchers to investigate GCS-related pharmacology in in vitro systems (e.g., primary hepatocytes, recombinant CYP assays) with a clearer understanding of its potential to influence the metabolism of co-administered substrates. This is critical for early-stage drug discovery efforts focused on minimizing drug-drug interaction liabilities.

Biophysical Studies of Synthetic Ceramide Analogs in Membrane Models

As a synthetic analog described to resemble the structural complexity of natural sphingolipids , this compound can be employed in biophysical studies of model membranes (e.g., lipid monolayers, bilayers, or liposomes). Its amphiphilic nature, conferred by the hydrophobic tridecyl chain and the polar headgroup, makes it suitable for investigating how synthetic ceramide modifications influence membrane packing, fluidity, and lateral organization into lipid rafts, in comparison to natural ceramides.

Quote Request

Request a Quote for DARS Protein, Human (His)Aspartate--tRNA ligase, cytoplasmic; AspRS; DARS1; PIG40

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.